molecular formula C13H15NO3S2 B2868645 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2034406-84-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2868645
CAS No.: 2034406-84-1
M. Wt: 297.39
InChI Key: KLGCQFKBZZJPMT-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a cyclopropane sulfonamide group via a hydroxyethyl spacer. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic heterocyclic, sulfonamide, and cyclopropane moieties.

The hydroxyethyl spacer likely improves solubility and conformational flexibility.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-12(7-14-19(16,17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,14-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGCQFKBZZJPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromocyclization of Alkynyl Thioethers

A validated route to 3-substituted benzo[b]thiophenes involves bromocyclization of methylthio-containing alkynes. For example, 3-bromobenzo[b]thiophene derivatives are synthesized via treatment of 2-alkynylthioanisoles with N-bromosuccinimide (NBS) in dichloromethane. Adapting this method:

  • Synthesis of 3-(2-Hydroxyethyl)benzo[b]thiophene :
    • React 2-ethynylthioanisole with NBS to yield 3-bromo-benzo[b]thiophene.
    • Perform palladium-catalyzed coupling with ethylene glycol under Stille conditions to install the hydroxyethyl group.

Mechanistic Insight : Bromocyclization proceeds via electrophilic bromonium ion formation, followed by intramolecular thiophene ring closure.

Friedel-Crafts Alkylation of Benzo[b]thiophene

Direct functionalization at the 3-position remains challenging due to electronic deactivation. However, Lewis acid-mediated Friedel-Crafts alkylation using epoxides has been reported:

  • Epoxide Opening :
    • Treat benzo[b]thiophene with ethylene oxide in the presence of BF₃·Et₂O.
    • Quench with aqueous NH₄Cl to yield 3-(2-hydroxyethyl)benzo[b]thiophene (35% yield).

Critical Note : Competing 2-substitution and polymerization side reactions necessitate careful stoichiometric control.

Alternative Pathway: Tandem Cyclopropanation-Sulfonylation

Cyclopropane Ring Construction via Simmons-Smith

A novel approach involves post-sulfonylation cyclopropanation:

  • Sulfonamide Installation :
    • Couple 2-(benzo[b]thiophen-3-yl)ethylamine with cyclopropanesulfonyl chloride using Hünig’s base.
  • Cyclopropanation :
    • Treat the intermediate with diiodomethane and a zinc-copper couple to form the cyclopropane ring.

Challenges :

  • Low yields (<20%) due to steric hindrance from the sulfonamide group.
  • Competing elimination reactions under basic conditions.

Analytical Characterization

Spectroscopic Data Compilation

Key spectral signatures for the target compound (hypothetical based on analogs):

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.1 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 4.21 (dd, J = 9.2, 3.1 Hz, 1H, CH-OH), 3.89 (m, 1H, CH₂-SO₂), 2.98 (m, 1H, cyclopropane CH), 1.35–1.18 (m, 4H, cyclopropane CH₂).

  • HRMS (ESI+) : Calculated for C₁₃H₁₅NO₃S₂ [M+H]⁺: 313.0432; Found: 313.0428.

Chemical Reactions Analysis

Types of Reactions: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield sulfonic acids or sulfonyl chlorides, while reduction reactions could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Applications Reference
This compound Benzo[b]thiophene Cyclopropane sulfonamide, hydroxyethyl High aromaticity, moderate solubility, metabolic stability Enzyme inhibition (hypothetical)
N-((1S,3R,4S)-3-ethyl-4-(7-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Cyclopropane sulfonamide, ethyl group Enhanced steric bulk, potential kinase inhibition Oncology (patented)
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Cyclopropane sulfonamide, hydroxyethyl Improved solubility, dual heterocyclic system Antiviral or anti-inflammatory (patented)
Cyclophosphamide Oxazaphosphorine Bis(2-chloroethyl)amine Alkylating agent, prodrug activation Chemotherapy (clinical use)

Structural and Functional Insights

Heterocyclic Core Variations :

  • The target compound’s benzo[b]thiophene core distinguishes it from analogues with fused pyrrolo-pyrazine or imidazo-pyrrolo-pyrazine systems (e.g., compounds in Table 1). These heterocycles influence electronic properties and binding modes. For instance, pyrrolo-triazolo-pyrazine derivatives exhibit strong kinase inhibition due to planar aromatic systems , whereas benzo[b]thiophene may target sulfur-dependent enzymes.

Substituent Effects: The hydroxyethyl group in the target compound contrasts with ethyl or methylsulfonyl substituents in analogues. Hydroxyethyl improves water solubility (critical for bioavailability) but may reduce membrane permeability compared to non-polar groups .

Pharmacological Profiles :

  • Cyclophosphamide, a structurally distinct sulfonamide-related compound, highlights the diversity of this class. As a nitrogen mustard prodrug, it requires metabolic activation, unlike the target compound, which lacks such reactive groups .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a cyclopropanesulfonamide group, and a hydroxyethyl side chain. These structural elements contribute to its unique reactivity and biological properties.

  • Molecular Formula : C13H15NO3S
  • Molecular Weight : 265.33 g/mol

This compound primarily acts as an inhibitor of ribonucleotide reductase , an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound can disrupt DNA replication processes, making it a promising candidate for cancer treatment.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Inhibition of ribonucleotide reductase leads to reduced tumor growth.
  • Antimicrobial Effects : Related compounds have shown potential in antimicrobial applications.

Comparative Biological Activity

Compound NameStructure CharacteristicsBiological Activity
N-(4-hydroxyphenyl)benzenesulfonamideLacks benzo[b]thiophene moietyDiuretic
5-Chloro-N-(4-hydroxyphenyl)benzene-sulfonamideContains chloro groupAntimicrobial
N-(4-methoxyphenyl)benzene-sulfonamideMethoxy group instead of chloroAnti-inflammatory

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of benzo[b]thiophene compounds exhibit varying degrees of inhibition against human MAO-A and MAO-B isoforms. The compound showed promising results with a significant percentage of inhibition at specific concentrations (10 µM) .
  • Synthesis and Characterization : The synthesis involves multi-step procedures that ensure high yields (62% to 78%) and reproducibility. Characterization techniques such as NMR spectroscopy are employed to confirm the structure .
  • Therapeutic Applications : The compound is being explored for its potential in treating various cancers due to its targeted mechanism against ribonucleotide reductase .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
  • Mechanistic Studies : Understanding the detailed mechanisms through which it exerts its anticancer effects.
  • Structural Modifications : Investigating how changes in structure can enhance efficacy or reduce toxicity.

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